molecular formula C14H13ClN4OS B2610104 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-41-7

3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2610104
CAS RN: 891136-41-7
M. Wt: 320.8
InChI Key: FRFKHYPVTZNMID-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is an important heterocyclic scaffold known to have a wide range of pharmacological activities . They are part of a larger family of triazolopyrimidines, which are known for their diverse biological activities.


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by techniques such as IR, 1H, 13C NMR, and mass spectral data. In some cases, the structure can be solved unambiguously by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the substituents present on the triazolopyrimidine ring. For example, thermal retro Diels–Alder (RDA) reaction of certain derivatives resulted in the target compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the substituents on the triazolopyrimidine ring. For example, some derivatives exhibit good density, high decomposition temperature, and detonation performance .

Scientific Research Applications

Synthesis and Structural Studies

  • New Routes to Derivatives: The synthesis of various derivatives, including pyridino[2,3-d]pyrimidin-4-ones and pyridino[2,3-d]triazolino[4,5-a]pyrimidin-5-ones, involves condensation reactions and has been established through chemical and spectroscopic evidence, indicating the potential for structural modification and diverse applications in medicinal chemistry (Hassneen & Abdallah, 2003).

Antimicrobial Activities

  • Antibacterial Properties: Synthesized derivatives of the compound demonstrated potent antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Kumar et al., 2009).

Chemical Reactions and Derivatives

  • Heteroaromatization Processes: The compound's derivatives were synthesized through reactions with various reagents, leading to the formation of novel pyrimidine derivatives with potential applications in drug discovery (El-Agrody et al., 2001).
  • Formation of Triazolo[4,3-a]pyrimidines: Reactions of 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with specific chlorides yield triazolo[4,3-a]pyrimidines, which upon further reactions yield various substitution products, offering insights into the synthetic versatility of the compound (Hassaneen et al., 2001).

Potential in Medicinal Chemistry

  • Synthesis for Antimicrobial Applications: The synthesis of new derivatives incorporating thiophene moieties suggests potential antimicrobial applications, with some compounds showing higher potency than standard drugs against specific fungal strains (Mabkhot et al., 2016).

Novel Synthesis Techniques

  • Organoiodine-mediated Synthesis: The application of iodobenzene diacetate in the synthesis of aryl/heteroaryl derivatives of the compound highlights an innovative approach to create antibacterial agents with significant potency (Prakash et al., 2004).

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFKHYPVTZNMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=CC=C3Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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